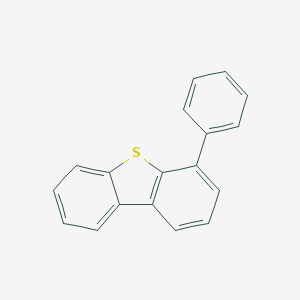

4-Phenyldibenzothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCNAHBDZUYGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423764 | |

| Record name | 4-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104601-39-0 | |

| Record name | 4-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenyldibenzothiophene and Its Analogues

Established Synthetic Pathways to 4-Phenyldibenzothiophene

The creation of the core this compound structure is primarily achieved through well-established and reliable chemical reactions. These methods focus on the efficient formation of the critical carbon-carbon bond that links the phenyl group to the dibenzothiophene (B1670422) framework.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a cornerstone in the synthesis of this compound. libretexts.org This palladium-catalyzed reaction is prized for its high tolerance of various functional groups, relatively mild reaction conditions, and the commercial availability and stability of its key reagents. libretexts.org The fundamental process involves the reaction of a dibenzothiophene derivative with a phenylboronic acid derivative.

Two primary variations of this approach exist:

Coupling of 4-halodibenzothiophene with phenylboronic acid: In this common route, a halogenated dibenzothiophene, such as 4-bromodibenzothiophene, is reacted with phenylboronic acid.

Coupling of dibenzothiophene-4-boronic acid with a halobenzene: The alternative strategy involves preparing the boronic acid of dibenzothiophene and coupling it with a halogenated phenyl ring, like bromobenzene. google.com

A typical Suzuki-Miyaura reaction for this synthesis requires a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate), and a suitable solvent system, often a mixture like toluene, ethanol, and water. libretexts.orgsigmaaldrich.com

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Bromodibenzothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | High |

This table is illustrative, based on typical Suzuki-Miyaura reaction conditions. Specific yields and conditions vary based on detailed experimental parameters.

Alternative Catalytic and Non-Catalytic Approaches for Phenyldibenzothiophene Core Synthesis

While Suzuki coupling is prevalent, other methods provide viable pathways to the phenyldibenzothiophene skeleton.

Ullmann Coupling: This classic copper-catalyzed reaction is an alternative for forming aryl-aryl bonds. It can be used to couple a halogenated dibenzothiophene with a halobenzene, though it often requires harsher reaction conditions (higher temperatures) than palladium-catalyzed methods.

One-Pot Synthesis via Phenyllithium (B1222949): A notable non-catalytic approach involves the use of organolithium reagents. google.com In this method, phenyllithium is reacted with a dihalobenzene in a single reaction vessel. This process leads to the formation and subsequent cyclization of an intermediate to generate the dibenzothiophene ring system, already substituted with the phenyl group. This pathway can offer higher yields based on the starting materials compared to some multi-step syntheses. google.com

Photochemical Methods: The photolysis of certain precursors can lead to the formation of reactive intermediates that assemble into the target structure. For instance, the photolysis of N-phenyl dibenzothiophene sulfoximine (B86345) can generate reactive nitrene species, highlighting the role of photochemical pathways in the chemistry of dibenzothiophene derivatives. d-nb.infonih.gov

Synthesis of Substituted Phenyldibenzothiophene Derivatives and Isomers

The synthesis of substituted phenyldibenzothiophene derivatives is readily achieved by modifying the starting materials used in the cross-coupling reactions. By starting with substituted phenylboronic acids or substituted halodibenzothiophenes, a wide array of derivatives can be created. For example, reacting (6-phenyldibenzo[b,d]thiophen-4-yl)boronic acid with various substituted aryl halides under Suzuki conditions allows for the introduction of diverse functional groups onto the core structure. chemicalbook.comnii.ac.jp

The synthesis can also be directed to produce different positional isomers (e.g., 1-, 2-, or 3-phenyldibenzothiophene). The choice of starting halogenated dibenzothiophene isomer (e.g., 1-bromo-, 2-bromo-, or 3-bromodibenzothiophene) directly dictates the position of the phenyl substitution in the final product when reacted with phenylboronic acid.

Table 2: Synthesis of Phenyldibenzothiophene Isomers via Suzuki Coupling

| Dibenzothiophene Reactant | Phenyl Reactant | Isomer Product |

|---|---|---|

| 1-Bromodibenzothiophene | Phenylboronic acid | 1-Phenyldibenzothiophene |

| 2-Bromodibenzothiophene | Phenylboronic acid | 2-Phenyldibenzothiophene |

| 3-Bromodibenzothiophene | Phenylboronic acid | 3-Phenyldibenzothiophene |

Mechanistic Investigations of Reaction Pathways and Regioselectivity in Phenyldibenzothiophene Formation

Understanding the underlying mechanisms of these synthetic reactions is key to controlling the outcome, particularly the regioselectivity—the preference for bond formation at one position over another. wikipedia.org

In Palladium-Catalyzed Cross-Coupling Reactions , the mechanism is a well-understood catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halodibenzothiophene (or halobenzene), forming an arylpalladium(II) complex. nih.gov

Transmetalation: The organic group from the organoborane compound (the phenyl group from phenylboronic acid) is transferred to the arylpalladium(II) complex, displacing the halide and forming a diarylpalladium(II) species. The base is crucial in this step, activating the boronic acid.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final carbon-carbon bond of this compound and regenerating the palladium(0) catalyst, which re-enters the cycle. nih.gov

The regioselectivity in this process is exceptionally high because it is predetermined by the specific position of the halogen on the dibenzothiophene starting material and the C-B bond on the boronic acid. nih.gov

For non-catalytic methods , such as the reaction involving phenyllithium, the mechanism is fundamentally different. It proceeds through nucleophilic attack and subsequent cyclization reactions. The regioselectivity is governed by the inherent reactivity of the positions on the aromatic rings and the stability of the intermediates formed.

Studies on the distribution of phenyldibenzothiophene isomers in geological samples suggest that at lower temperatures (kinetic control), certain isomers may form preferentially. uj.edu.pl However, under prolonged heating or catalytic conditions that allow for equilibrium (thermodynamic control), the isomer distribution shifts to favor the most thermodynamically stable isomers. uj.edu.pl This indicates that reaction conditions can be tuned to favor a desired regioisomer, a critical consideration in synthetic design.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties of 4 Phenyldibenzothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Analysis

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the 4-phenyldibenzothiophene molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. Protons in different chemical environments will resonate at distinct frequencies, providing a unique fingerprint of the molecule's structure. libretexts.org

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the dibenzothiophene (B1670422) and phenyl moieties would appear in the downfield region, generally between 7.0 and 8.5 ppm. libretexts.orgwisc.edu The specific chemical shifts and coupling patterns (spin-spin splitting) of these protons provide valuable information about their relative positions on the aromatic rings. For instance, protons ortho to the sulfur atom or the phenyl substituent will experience different shielding effects compared to those in meta or para positions, leading to distinct signals. wisc.edu The integration of the peaks in the spectrum corresponds to the number of protons in each unique environment, further aiding in the assignment of signals. savemyexams.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values and can vary based on the solvent and experimental conditions.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 | 7.9 - 8.1 | Doublet |

| H2 | 7.4 - 7.6 | Triplet |

| H3 | 7.4 - 7.6 | Triplet |

| H6 | 7.8 - 8.0 | Doublet |

| H7 | 7.3 - 7.5 | Triplet |

| H8 | 7.3 - 7.5 | Triplet |

| H9 | 8.1 - 8.3 | Doublet |

| Phenyl H (ortho) | 7.6 - 7.8 | Doublet |

| Phenyl H (meta) | 7.4 - 7.5 | Triplet |

| Phenyl H (para) | 7.3 - 7.4 | Triplet |

Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. oregonstate.edu Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts of the carbon atoms are spread over a much wider range (typically 0-220 ppm) compared to ¹H NMR, which minimizes signal overlap. oregonstate.educsustan.edu

For this compound, the aromatic carbons of both the dibenzothiophene and phenyl rings would resonate in the region of approximately 110-150 ppm. oregonstate.edunii.ac.jp The quaternary carbons, those that are not bonded to any hydrogen atoms (such as the carbons at the fusion points of the rings and the carbon attached to the phenyl group), generally show weaker signals. oregonstate.edu The precise chemical shifts provide insights into the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and can vary based on the solvent and experimental conditions.

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 122 - 124 |

| C2 | 127 - 129 |

| C3 | 124 - 126 |

| C4 | 135 - 137 |

| C4a | 139 - 141 |

| C5a | 135 - 137 |

| C6 | 121 - 123 |

| C7 | 127 - 129 |

| C8 | 125 - 127 |

| C9 | 123 - 125 |

| C9a | 138 - 140 |

| C9b | 130 - 132 |

| Phenyl C (ipso) | 140 - 142 |

| Phenyl C (ortho) | 129 - 131 |

| Phenyl C (meta) | 128 - 130 |

| Phenyl C (para) | 127 - 129 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shimadzu.com This makes it particularly useful for identifying compounds like this compound in complex mixtures, such as crude oil or environmental samples. sci-hub.catsci-hub.se

In a GC-MS analysis, the sample is first vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). cup.edu.cn The resulting molecular ion and its characteristic fragment ions are detected, generating a mass spectrum that serves as a molecular fingerprint for identification. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of this compound. sci-hub.catresearchgate.net The fragmentation of this compound under EI conditions would likely involve the loss of the phenyl group or cleavage of the dibenzothiophene ring system. cup.edu.cnlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.goveurofinsus.com This precision allows for the determination of the exact molecular formula of a compound, as the measured mass can be used to distinguish between different combinations of atoms that may have the same nominal mass. nih.gov For this compound (C₁₈H₁₂S), HRMS can confirm its elemental composition by matching the experimentally determined mass with the calculated theoretical mass, providing unequivocal proof of its identity. nii.ac.jp

Vibrational Spectroscopy for Functional Group and Molecular Structure Confirmation

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. rammohancollege.ac.in For a non-linear molecule with 'n' atoms, there are 3n-6 fundamental vibrational modes. rammohancollege.ac.in The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations, offering valuable information about the molecule's functional groups and bonding. rammohancollege.ac.inlibretexts.org

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent aromatic rings and the carbon-sulfur bond. Key vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

C=C aromatic stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl and dibenzothiophene rings are expected in the 1650-1430 cm⁻¹ range. naturalspublishing.com

C-S stretching: The vibration of the carbon-sulfur bond in the dibenzothiophene moiety is a key identifier.

Out-of-plane C-H bending: These bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, occur at lower frequencies.

Table 1: Expected FT-IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1650 - 1430 |

| C-S | Stretching | Specific to compound |

| Aromatic C-H | Out-of-plane Bending | Dependent on substitution |

Note: Specific peak positions can be influenced by the molecular environment and intermolecular interactions.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable complement to FT-IR. uni-siegen.de It relies on the inelastic scattering of monochromatic light, where the frequency of the scattered light is shifted by the vibrational energy levels of the molecule. uni-siegen.de A key selection rule for Raman activity is a change in the molecule's polarizability during a vibration. uni-siegen.de This often means that vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy can provide further confirmation of its structure. For instance, the symmetric stretching of the C=C bonds in the aromatic rings and the C-S bond are expected to produce distinct Raman signals. The technique is particularly useful for analyzing the skeletal vibrations of the polycyclic aromatic system.

Electronic Absorption and Emission Spectroscopy for Photophysical Investigations

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, is employed to investigate the electronic transitions within a molecule and its subsequent de-excitation processes. These methods provide insights into the photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. bspublications.net The absorption of UV-Vis light by organic molecules with conjugated π-systems, such as this compound, typically involves π → π* transitions. bspublications.netmsu.edu The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. bspublications.net

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of its extended aromatic system. The conjugation between the phenyl group and the dibenzothiophene moiety influences the energy of the electronic transitions and thus the position of the absorption maxima. msu.edu

Computational Chemistry and Theoretical Investigations of 4 Phenyldibenzothiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 4-phenyldibenzothiophene, offering a balance between computational cost and accuracy. scispace.comaimspress.com DFT methods are used to determine the electronic structure, which in turn allows for the prediction of a wide range of molecular properties. scispace.comntnu.no

Optimization of Molecular Geometries and Electronic Structure

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of its atoms. ntnu.no These calculations provide insights into the planarity of the dibenzothiophene (B1670422) core and the rotational orientation of the phenyl group.

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.govresearchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. mdpi.comcas.cz The accuracy of these predictions is often dependent on the choice of functional and basis set. nih.govresearchgate.net

IR Frequencies: Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, providing a theoretical IR spectrum that aids in the assignment of experimental peaks to specific molecular motions, such as C-H stretching, C-C ring vibrations, and C-S stretching within the dibenzothiophene moiety. ajchem-a.comresearchgate.net

UV-Vis Transitions: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum can be predicted using time-dependent DFT (TD-DFT). These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, helping to interpret the experimental UV-Vis spectrum of this compound. d-nb.info

A comparison of experimental and DFT-calculated spectroscopic data for a related compound, 4-(phenylthio)phthalonitrile, highlights the utility of this approach.

| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP) |

| ¹H NMR (ppm) | Not available for this compound | Dependent on specific nucleus |

| ¹³C NMR (ppm) | Not available for this compound | Dependent on specific nucleus |

| IR (cm⁻¹) | C-H stretch: ~3059 | C-H stretch: ~3055 |

| C=C/C=N stretch: 1602, 1546, 1481 | C=C/C=N stretch: 1584, 1560, 1465 | |

| UV-Vis (nm) | Not available for this compound | Dependent on specific transition |

Table based on data for a structurally related compound, not this compound directly. ajchem-a.comresearchgate.net

Elucidation of Reaction Mechanisms, Energy Barriers, and Transition States

DFT is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. rsc.orgbeilstein-journals.org By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the highest energy points along the reaction coordinate, and calculate the associated activation energy barriers. sumitomo-chem.co.jp This information is crucial for understanding the kinetics and feasibility of different reaction pathways, such as those involved in the synthesis or degradation of this compound. acs.org For instance, DFT calculations have been used to study the pyrolysis mechanism of the parent compound, dibenzothiophene. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. biorxiv.org By simulating the motions of atoms and molecules, MD can be used for:

Conformational Analysis: Exploring the different spatial arrangements (conformers) of the molecule and their relative stabilities. nih.govfrontiersin.org This is particularly relevant for understanding the flexibility of the phenyl group relative to the dibenzothiophene core.

Intermolecular Interactions: Investigating how molecules of this compound interact with each other in the solid state or in solution. nih.govmdpi.comnih.govrsc.org These simulations can reveal information about packing forces, such as van der Waals interactions and pi-stacking, which influence the bulk properties of the material. aps.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. protoqsar.comresearchgate.net For derivatives of this compound, QSAR models could be developed to predict their properties based on various molecular descriptors. nih.govmdpi.comnih.gov These descriptors, which quantify different aspects of the molecular structure, can be calculated using computational methods. The resulting QSAR model can then be used to screen new, unsynthesized derivatives for desired properties, guiding the design of new compounds with enhanced activity. mdpi.com

Advanced Research Applications of Phenyldibenzothiophene and Its Derivatives in Materials Science

Organic Electronic Materials

Charge Transport Properties in Organic Semiconductors

The movement of charge carriers is a fundamental process that governs the efficiency of modern optoelectronic devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.gov Understanding the factors that control charge transport is therefore critical for designing new materials with improved performance. nih.gov In organic semiconductors, charge transport is influenced by several factors, including the electronic coupling between molecules, the degree of structural and energetic disorder, polaronic effects, and the presence of space charges. nih.govresearchgate.net

Two primary models are used to describe charge transport in the often-disordered structures of organic semiconductors: the hopping model and the multiple trapping and release (MTR) model. researchgate.net The hopping model describes charge carriers moving between localized states, a process influenced by temperature and the energetic landscape of the material. researchgate.net The MTR model involves charge carriers being temporarily immobilized in trap states before being thermally released back into a transport band to continue their movement. researchgate.net

The efficiency of charge transport is quantified by charge carrier mobility (µ), which measures how quickly electrons and holes move in response to an electric field. researchgate.net Higher mobility generally leads to better device performance. unesp.br Doping organic semiconductors by adding specific molecules can increase the free carrier density and thus the conductivity. aps.org However, this can also introduce more disorder, affecting mobility. aps.org Techniques like the Hall effect can be used to study the impact of doping on carrier concentration and mobility. mdpi.com

Derivatives of phenyldibenzothiophene are being investigated for their charge transport properties. For instance, fullerene derivatives have demonstrated the ability to transport both holes and electrons effectively, a property known as balanced bipolar charge transport. aps.org This is unusual for organic semiconductors and is highly desirable for applications in various electronic devices. aps.org

Table 1: Charge Mobility in Selected Organic Semiconductors

| Material/Device | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Measurement Technique | Reference |

| Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) | 1 × 10⁻⁴ | - | OFET | mdpi.com |

| N,N′-dioctyl naphthalene (B1677914) diimide (NDIC8) | - | 53.4 × 10⁻⁴ | OFET | frontiersin.org |

| NDIC8:P3HT blend (untreated) | - | 5 × 10⁻⁴ (estimated) | OFET | frontiersin.org |

| NDIC8:P3HT blend (after chloroform (B151607) vapor annealing) | 0.9 × 10⁻⁴ (estimated) | - | OFET | frontiersin.org |

| Fullerene Derivative (ICBA) | 3 × 10⁻³ | 2.7 × 10⁻³ | J-V characteristics | aps.org |

| Rubrene Single Crystal | 20–40 | - | OFET | wikipedia.org |

| Poly(3-hexylthiophene) (P3HT) (pristine) | 1.4 × 10⁻² | - | OFET | mdpi.com |

| P3HT (non-solvent vapor-treated) | 7.8 × 10⁻² | - | OFET | mdpi.com |

Applications in Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials

Organic light-emitting diodes (OLEDs) are a major application for advanced organic materials, and their performance is heavily reliant on the properties of the materials used in the emissive layer. bohrium.com This layer typically consists of a host material doped with an emitter. The host material's role is to transport charge carriers and efficiently transfer energy to the emitter, which then releases that energy as light. noctiluca.eu

Key properties for host materials include a wide energy bandgap, high triplet energy (especially for phosphorescent OLEDs), and balanced (ambipolar) charge transport. noctiluca.euossila.com High thermal stability, characterized by a high glass transition temperature (Tg > 100°C) and decomposition temperature (Td > 400°C), is also crucial for the longevity of the device. noctiluca.eu

Phenyldibenzothiophene derivatives have shown promise as host materials. For example, 6-anthracene-9-yl-2,3-di-p-tolyl-benzo[b]thiophene (ATB) has been developed as a high-performance blue fluorescent host material. semanticscholar.org OLEDs using ATB as the host demonstrated higher power efficiency and a longer half-lifetime compared to devices with conventional host materials. semanticscholar.org

Bipolar host materials, which can transport both holes and electrons effectively, are particularly sought after for phosphorescent OLEDs (PhOLEDs) as they help to balance the charge carriers in the emitting layer, leading to improved efficiency. noctiluca.eumdpi.com Researchers have designed and synthesized bipolar materials incorporating fluorene (B118485) and triphenylamine (B166846) donor units with pyrimidine (B1678525) or triazine acceptor units for use as both hosts in yellow PhOLEDs and as non-doped fluorescent emitters. mdpi.com

The development of OLED technology has progressed through several generations of emitter materials. First-generation emitters were fluorescent, utilizing only singlet excitons (25% of the total) for light emission. bohrium.com Second-generation phosphorescent emitters could harvest both singlet and triplet excitons (up to 100%), significantly improving internal quantum efficiency. bohrium.com Third-generation materials based on thermally activated delayed fluorescence (TADF) and fourth-generation hyperfluorescence (HF) technologies continue to push the boundaries of OLED performance. bohrium.com

Table 2: Performance of OLEDs with Different Host Materials

| Host Material | Dopant/Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Device Type | Reference |

| ATB | DPAVBi | 8.6 | 10.4 | Blue Fluorescent OLED | semanticscholar.org |

| TBADN | DPAVBi | - | 4.3 (at 1000 cd/m²) | Blue Fluorescent OLED | semanticscholar.org |

| FLU-TPA/PYR | Yellow Phosphor | 21.70 | 13.64 | Yellow Phosphorescent OLED | mdpi.com |

Development in Organic Photovoltaics and Field-Effect Transistors

Organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) represent two other significant areas where advanced organic semiconductors are making an impact. mdpi.commit.edu OFETs are fundamental components of modern electronic circuits, acting as switches or amplifiers, while OPVs convert sunlight into electricity. nih.govmit.edu

The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor used in the channel. wikipedia.org High hole mobility has led to the development of p-type OFETs, which are the most common type. mit.edu However, a major challenge has been the development of stable n-type (electron-transporting) OFETs with high mobility. rug.nl Materials like derivatives of thiophene-phenylene co-oligomers are being explored for high-mobility n-channel transistors. rug.nl The structure of an OFET typically consists of a source, drain, and gate terminal, with an organic semiconductor layer separated from the gate by an insulator. mit.edu

In the field of OPVs, the focus is on developing materials that can efficiently absorb light and separate the resulting excitons into free charge carriers. Blending electron-donating and electron-accepting materials is a common strategy. For instance, composites of poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) with fullerene derivatives (like PCBM) and other molecules are being investigated. mdpi.com The addition of a sensitizing molecule can enhance photoconductivity by increasing light absorption in different parts of the solar spectrum. mdpi.com

The morphology of the active layer in both OFETs and OPVs is crucial. mdpi.com Techniques like solvent vapor annealing can be used to control the self-assembly of conjugated polymers, such as poly(3-hexylthiophene) (P3HT), to form well-ordered structures that facilitate charge transport. mdpi.com This controlled molecular ordering can lead to significant improvements in charge carrier mobility. mdpi.com

Table 3: OFET Performance for Various Organic Semiconductors

| Organic Semiconductor | Mobility (cm²/Vs) | Carrier Type | Device Configuration | Reference |

| Rubrene (single crystal) | 10-40 | p-type | OFET | wikipedia.org |

| Polycrystalline tetrathiafulvalene (B1198394) analogues | 0.1–1.4 | p-type | OFET | wikipedia.org |

| Poly(3-hexylthiophene) (P3HT) | up to 7.8 × 10⁻² | p-type | OFET | mdpi.com |

| Naphthalene Diimide Derivative (NDIC8) | 5.34 × 10⁻³ | n-type | OFET | frontiersin.org |

| Poly-TPD | 1 × 10⁻⁴ | p-type | OFET | mdpi.com |

| Amorphous Silicon (a-Si) (for comparison) | ~1.0 | n-type | TFT | mit.edu |

Functional Materials for Emerging Technologies

Incorporation into Polymeric Matrices for Enhanced Performance

The integration of functional molecules and nanoparticles into polymer matrices is a widely used strategy to create composite materials with enhanced properties. mdpi.commdpi.com This approach combines the processability and flexibility of polymers with the specific functionalities of the incorporated additives. mdpi.com In materials science, this technique is used to improve mechanical strength, thermal stability, and electrical or optical performance. mdpi.com

Mixed-matrix membranes (MMMs) are a prime example, where inorganic nanoparticles are embedded within an organic polymer matrix. mdpi.com This can simultaneously improve the membrane's permeability and selectivity for applications in gas separation and water purification. mdpi.com The successful incorporation of the filler into the polymer matrix is often confirmed using characterization techniques like Fourier-transform infrared spectroscopy (FTIR). mdpi.com

In the context of electronic materials, dispersing small molecules in a polymer matrix is a common method. For instance, the conductivity of a polycarbonate matrix can be significantly increased by dispersing N,N,N',N'-tetra-p-tolyl-4-4'-biphenyldiamine. aps.org Similarly, incorporating metal ions or metal-based nanoadditives into polymer matrices can introduce new functionalities, such as antibacterial properties. mdpi.comnih.gov The effectiveness of these composites depends on factors like the type of nanoparticle, its concentration, and its interaction with the polymer matrix and the target. mdpi.comnih.gov For example, the incorporation of silver (Ag), zinc oxide (ZnO), or titanium dioxide (TiO₂) nanoparticles into a polylactic acid (PLA) matrix has been shown to impart significant antibacterial activity. mdpi.com

Design of Chemosensors and Biosensors

Chemosensors and biosensors are analytical devices designed to detect specific chemical or biological analytes by converting the recognition event into a measurable signal, such as a change in color or fluorescence. mdpi.comscielo.org.mx The core components of these sensors are a recognition element (receptor) that selectively interacts with the target analyte and a transducer that signals this interaction. mdpi.com

The design of the recognition element is critical for achieving high selectivity. mdpi.com In recent years, nanomaterials like graphene, carbon nanotubes, and metal-organic frameworks (MOFs) have been widely used in chemosensor design due to their high surface area and tunable properties, which enhance sensitivity and selectivity. mdpi.com

Phenyldibenzothiophene and its derivatives, with their specific electronic and photophysical properties, can be functionalized to act as the core of a chemosensor. For example, quinazolinone derivatives have been synthesized and used as colorimetric and fluorescent chemosensors for the detection of metal cations like Cu(II), Hg(II), and Cd(II) in aqueous solutions. scielo.org.mx

In the realm of biosensors, conducting polymers are frequently used as a matrix for immobilizing biological recognition elements like enzymes or antibodies. mdpi.com These polymers can also act as the signal transducer. mdpi.com For instance, biosensors have been developed for various analytes by immobilizing enzymes on modified electrodes. nih.gov Another advanced approach involves creating semisynthetic biosensors where a chemosensor is conjugated to a self-labeling protein tag, allowing for targeted sensing within living cells. academie-sciences.fr This combines the versatility of small-molecule sensor design with the specificity of genetic targeting. academie-sciences.fr

Structure-Property Relationships Guiding Rational Material Design

The rational design of materials for advanced applications, particularly in organic electronics, hinges on a deep understanding of the relationship between a molecule's chemical structure and its resulting physical and electronic properties. For 4-phenyldibenzothiophene (4-PDBT) and its derivatives, this principle is actively applied to tune their characteristics for specific functions, such as host materials in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). acs.orgrsc.org The dibenzothiophene (B1670422) (DBT) core, being less electron-donating than the more commonly used carbazole (B46965), provides a unique electronic scaffold that can be systematically modified to control charge transport and photophysical behavior. acs.org

The strategic placement of substituent groups and the nature of the linkages between different molecular fragments are primary tools for this molecular engineering. Key properties targeted for optimization include thermal stability (decomposition temperature, Td), photophysical properties (triplet energy, ET), and electronic properties (HOMO and LUMO energy levels). rsc.org For instance, in host materials for blue PhOLEDs, a high triplet energy (ET > 2.75 eV) is crucial to prevent the quenching of the dopant's emission, while the HOMO and LUMO levels must be appropriately aligned to ensure efficient charge injection and transport. scirp.orgscirp.org

Detailed research has shown that even subtle changes, such as the position of the linkage between the DBT core and attached phenyl or carbazole units, can have profound effects on the material's properties. acs.orgrsc.org By synthesizing and characterizing a series of systematically varied derivatives, researchers can build a clear picture of these structure-property correlations, enabling the predictive design of new, more efficient materials. acs.org

Detailed Research Findings: Impact of Isomeric Linkages

A study by Shu-Jian Chen et al. demonstrated the significant impact of isomeric linkages on the properties of DBT-based host materials. acs.org They synthesized derivatives where a triphenylamine (TPA) moiety was connected to the DBT core at different positions (para-, meta-, and ortho-). Their findings illustrate how linkage position directly influences thermal and photophysical properties.

Interactive Table: Properties of Isomeric TPA-DBT Derivatives

| Compound Name | Linkage Position | Td (°C) | ET (eV) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|---|

| p-TPDBT | para | 448 | 2.53 | -5.69 | -2.10 |

| m-TPDBT | meta | 417 | 2.89 | -5.84 | -2.11 |

| o-TPDBT | ortho | 410 | 2.91 | -5.79 | -2.06 |

Source: Adapted from Chen, S.-J., et al. (2014). acs.org

The data reveals that shifting the linkage from the para to the meta or ortho position disrupts the conjugation along the molecular backbone. This disruption leads to a significant increase in the triplet energy (ET), making the meta- and ortho-linked isomers suitable hosts for blue phosphorescent emitters. acs.org Concurrently, the HOMO level is deepened (becomes more negative), which can improve hole-blocking capabilities. acs.org This trade-off between conjugation, thermal stability, and triplet energy is a key consideration in the rational design process.

Detailed Research Findings: Impact of Carbazole and Phenyl Spacers

Further illustrating the principles of rational design, a study by Sascha Ullbrich et al. investigated a series of host materials combining carbazole (Cz) and dibenzothiophene (DBT) units, linked by phenyl spacers of varying lengths. rsc.org This work provides insight into how the fraction of electron-donating (carbazole) and electron-withdrawing (dibenzothiophene) units, as well as the distance between them, can be used to fine-tune material properties.

Interactive Table: Properties of Carbazole-DBT Derivatives with Phenyl Spacers

| Compound Name | Structure Description | Td (°C) | ET (eV) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|---|

| Cz-Ph-DBT | Carbazole and DBT linked by one phenyl group | 402 | 2.94 | -5.89 | -2.28 |

| Cz-BPh-DBT | Carbazole and DBT linked by a biphenyl (B1667301) group | 449 | 2.93 | -5.88 | -2.33 |

| DiCz-BPh-DBT | Two Carbazole units, one DBT, biphenyl link | 486 | 2.92 | -5.83 | -2.30 |

Source: Adapted from Ullbrich, S., et al. (2017). rsc.org

These findings show that introducing phenyl spacers effectively maintains a high triplet energy across the series, crucial for hosting blue emitters. rsc.org Increasing the number of carbazole units (from Cz-BPh-DBT to DiCz-BPh-DBT) slightly raises the HOMO energy level and significantly enhances thermal stability, as evidenced by the increase in Td from 449 °C to 486 °C. rsc.org The compound Cz-BPh-DBT, with a meta-linked biphenyl spacer, was identified as a particularly high-performing host, achieving high external quantum efficiencies in both blue (17.9%) and green (19.4%) PhOLEDs. rsc.org This success underscores how the deliberate manipulation of molecular structure, guided by an understanding of structure-property relationships, leads to the development of superior materials for electronic devices. rsc.org

Geochemical Significance and Environmental Occurrence of Phenyldibenzothiophenes

Phenyldibenzothiophenes as Molecular Geochemical Biomarkers

The unique chemical properties and distribution patterns of phenyldibenzothiophene isomers make them powerful molecular tools in petroleum geochemistry. Their relative abundances can be used to interpret various aspects of a petroleum system.

Indicators of Organic Matter Source Facies and Input

The composition of phenyldibenzothiophenes in source rocks and crude oils can help to elucidate the original source of the organic matter. Specific ratios of PhDBT isomers can indicate contributions from different types of organic material. For instance, studies of crude oils and source rocks from the Niger Delta Basin have shown that certain phenyldibenzothiophene ratios point towards a mixed input of both terrestrial and marine organic matter. sci-hub.seresearchgate.netresearch-nexus.netcolab.ws This mixed sourcing is a crucial piece of information for reconstructing the paleoenvironment and predicting the quality of hydrocarbon source rocks. The presence of these compounds helps to build a more complete picture of the organic facies, which is essential for petroleum exploration.

Discrimination of Depositional Environments (e.g., Lacustrine, Fluvial/Deltaic)

Phenyldibenzothiophene ratios are effective in distinguishing between different depositional settings. researchgate.netresearch-nexus.netcolab.ws For example, research in the Niger Delta has demonstrated that specific isomeric ratios of phenyldibenzothiophenes can differentiate between lacustrine (lake) and fluvial/deltaic (river/delta) environments. sci-hub.seresearchgate.netresearch-nexus.netcolab.ws This is often achieved by cross-plotting phenyldibenzothiophene-based parameters with other geochemical indicators, such as the pristane/phytane ratio. sci-hub.seresearchgate.netresearch-nexus.netcolab.ws Such analyses have successfully classified depositional environments, identifying, for example, shale lithologies deposited in lacustrine versus fluvial/deltaic settings. sci-hub.seresearchgate.netresearch-nexus.netcolab.ws The ability to pinpoint the depositional environment is critical for understanding the geometry and distribution of sedimentary rock bodies that may form hydrocarbon reservoirs.

Thermal Maturity Assessment in Sedimentary Basins

The relative concentrations of different phenyldibenzothiophene isomers are sensitive to temperature, making them useful indicators of the thermal maturity of source rocks and crude oils. As organic matter is subjected to increasing heat during burial, the distribution of PhDBT isomers changes in a predictable manner. Less stable isomers are converted to more stable forms. uj.edu.pl

Several maturity parameters have been proposed based on these isomerizations. For instance, the 4-/1-methyldibenzothiophene (MDR) ratio has been shown to increase with higher thermal maturity. au.dk More recently, ratios based on phenyldibenzothiophenes, such as PhDR-1 (2-PhDBT/4-PhDBT) and PhDR-2 ((2-PhDBT + 3-PhDBT)/4-PhDBT), have been proposed as useful molecular markers for assessing higher levels of thermal maturity. sci-hub.se Studies have shown a correlation between these phenyldibenzothiophene ratios and vitrinite reflectance (%Ro), a standard method for measuring thermal maturity. sci-hub.se In the Niger Delta source rocks, these parameters have been successfully applied to indicate immature to early mature stages of oil generation. sci-hub.se

Distribution and Isomeric Ratios in Crude Oils, Coal, and Source Rock Extracts

Phenyldibenzothiophenes are found in a variety of geological materials, including crude oils, coal, and extracts from source rocks. sci-hub.seuj.edu.plcup.edu.cn Their distribution and the ratios of their isomers can vary significantly depending on the sample's origin, depositional environment, and thermal history.

In a study of the Niger Delta Basin, 4-phenyldibenzothiophene was among the most abundant dibenzothiophene (B1670422) derivatives in both crude oils and source rock samples. sci-hub.seresearchgate.netresearch-nexus.netcolab.ws The research provided specific ranges for phenyldibenzothiophene-based maturity ratios, highlighting the differences between the source rocks and the generated crude oils.

Below are interactive tables summarizing the distribution and isomeric ratios of phenyldibenzothiophenes and related compounds from the Niger Delta Basin study.

Table 1: Phenyldibenzothiophene Ratios in Niger Delta Source Rock Extracts

| Parameter | Minimum Value | Maximum Value |

| Phenyldibenzothiophene Ratio-1 | 0.08 | 0.67 |

| Phenyldibenzothiophene Ratio-2 | 0.20 | 2.53 |

Source: Ogbesejana et al. (2021) sci-hub.seresearchgate.netresearch-nexus.netcolab.ws

Table 2: Geochemical Parameter Ratios in Niger Delta Crude Oils

| Parameter | Minimum Value | Maximum Value |

| 4-/1-methyldibenzothiophene | 1.52 | 5.82 |

| 4,6-/(1,4 + 1,6)-dimethyldibenzothiophene | 0.76 | 1.98 |

| 2,4,6-/(2,4,7 + 2,4,8)-trimethyldibenzothiophene | 0.77 | 1.22 |

| Phenyldibenzothiophene Ratio-1 | 0.11 | 0.42 |

| Phenyldibenzothiophene Ratio-2 | 0.30 | 0.75 |

Source: Ogbesejana et al. (2021) sci-hub.seresearchgate.netresearch-nexus.netcolab.ws

These tables illustrate the quantitative data that geochemists use to make interpretations about petroleum systems. The variations in these ratios between the source rocks and crude oils can also provide information about hydrocarbon migration and mixing.

Formation Pathways of Arylated Thiophenes in Geological Settings (e.g., Free Radical Phenylation)

The formation of phenyldibenzothiophenes and other arylated thiophenes in geological settings is a topic of ongoing research. These compounds are not typically found in living organisms, indicating that they are formed during the diagenesis and catagenesis of organic matter. uj.edu.pl

One proposed mechanism for their formation is the free-radical phenylation of dibenzothiophene. uj.edu.pl Laboratory experiments simulating this process have yielded a distribution of phenyldibenzothiophene isomers that is very similar to what is observed in natural geological samples. uj.edu.pl This suggests that free-radical reactions, likely involving benzene (B151609) as a source of phenyl species, play a significant role in the formation of these compounds in the subsurface. uj.edu.pl These reactions are thought to occur under specific geological conditions, potentially influenced by factors such as the presence of certain minerals and the circulation of oxidizing brines. uj.edu.pl

Environmental Distribution and Potential as Tracers of Anthropogenic or Natural Processes

While much of the research on phenyldibenzothiophenes has focused on their geochemical applications, they also have a broader environmental distribution. As components of crude oil and coal, they can be released into the environment through natural seeps as well as through anthropogenic activities such as oil spills and the burning of fossil fuels. au.dk

Due to their relative stability and specific isomeric distributions, phenyldibenzothiophenes and related compounds have the potential to be used as molecular tracers for natural and anthropogenic processes. For example, their distribution patterns can be used to trace the migration pathways of petroleum in the subsurface. researchgate.net By analyzing the composition of these compounds in different oil samples from a basin, geochemists can map out how oil has moved from its source rock to its reservoir, which is invaluable for exploration and production strategies. researchgate.net

In the context of environmental pollution, the unique fingerprint of phenyldibenzothiophenes and other polycyclic aromatic sulfur heterocycles in a spilled oil could potentially be used to identify the source of the contamination. However, further research is needed to fully develop their application as environmental tracers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Phenyldibenzothiophene, and what are their comparative advantages?

- Methodological Answer : Common methods include:

- Suzuki-Miyaura Coupling : Using dibenzothiophene derivatives and phenylboronic acids under palladium catalysis. This method offers high regioselectivity but may require optimization of solvent systems (e.g., toluene/water mixtures) to improve yields .

- Direct Cyclization : Utilizing sulfur-containing precursors with aryl halides under thermal or microwave-assisted conditions. This approach is efficient for large-scale synthesis but may generate byproducts requiring chromatographic purification .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and characterize products using -NMR and mass spectrometry to confirm purity .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

- Methodological Answer :

- -NMR : Look for aromatic proton signals in the δ 7.2–8.5 ppm range, with splitting patterns indicating substitution positions.

- Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z 260 (exact mass depends on isotopic composition).

- X-ray Crystallography : Resolve crystal structure to confirm planar geometry and π-π stacking interactions, critical for optoelectronic applications .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Use mixed solvents like ethanol/dichloromethane (3:1 v/v) for gradual cooling. Solubility tests at varying temperatures (25–80°C) help identify ideal ratios. Slow evaporation under reduced pressure minimizes impurities .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge transport behavior. Software like Gaussian or ORCA can model substituent effects on electron affinity .

- Molecular Dynamics (MD) : Simulate aggregation behavior in thin films to guide device fabrication (e.g., organic photovoltaics). Compare results with experimental UV-Vis and cyclic voltammetry data .

- Data Management : Archive computational parameters (basis sets, convergence criteria) in FAIR-compliant repositories for reproducibility .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer :

- Systematic Replication : Repeat experiments under documented conditions (e.g., inert atmosphere, catalyst loading) to isolate variables.

- Meta-Analysis : Use tools like SciFinder or Reaxys to collate literature data, identifying trends or outliers. For example, discrepancies in Suzuki coupling yields may stem from trace oxygen or moisture .

Q. How to design experiments assessing the environmental persistence of this compound?

- Methodological Answer :

- Photodegradation Studies : Exclude samples to UV light (λ = 254–365 nm) in environmental chambers, analyzing degradation products via LC-MS.

- Ecotoxicology : Use Daphnia magna or algal models to measure LC values. Include controls for abiotic degradation (e.g., dark conditions) .

Methodological and Data Integrity Considerations

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Target gaps such as unexplored substitution patterns or catalytic applications.

- Ethical : Address waste management (e.g., sulfur byproducts) and toxicity mitigation .

Q. How should researchers manage and share spectral data for reproducibility?

- Answer :

- Repositories : Upload raw NMR, MS, and XRD data to platforms like Chemotion or RADAR4Chem with metadata (e.g., solvent, instrument model).

- Standardization : Follow IUPAC guidelines for reporting chemical shifts and uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.